molecular formula C13H13NO3 B1362509 Ethyl 6-methoxyquinoline-3-carboxylate CAS No. 26660-48-0

Ethyl 6-methoxyquinoline-3-carboxylate

Cat. No. B1362509
Key on ui cas rn: 26660-48-0
M. Wt: 231.25 g/mol
InChI Key: NUBYMKNFTIBVKU-UHFFFAOYSA-N
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Patent
US06939874B2

Procedure details

To a stirred solution of 6-methoxy-3-carboxyethyl-1,2,3,4-tetrahydroquinoline (Step C, 17.6 g, 0.074 mol) in CH2Cl2 (330 mL) cooled at 5° C., was added DDQ (42.2 g, 0.186 mol) portion-wise. The reaction was stirred at RT for 2 h, then diluted with MTBE (600 mL), washed twice with 1N NaOH and twice with water. Flash chromatography in 20% EtOAc/Hexane yielded 6-methoxy-3-ethoxycarbonylquinoline.
Name
6-methoxy-3-carboxyethyl-1,2,3,4-tetrahydroquinoline
Quantity
17.6 g
Type
reactant
Reaction Step One
Quantity
330 mL
Type
solvent
Reaction Step One
Name
Quantity
42.2 g
Type
reactant
Reaction Step Two
Name
Quantity
600 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][CH:12]=1)[NH:9][CH2:8][CH:7]([CH2:13]CC(O)=O)[CH2:6]2.C(C1C(=O)C(Cl)=C(Cl)[C:22](=[O:23])[C:21]=1C#N)#N.CC([O:36]C)(C)C>C(Cl)Cl>[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][CH:12]=1)[N:9]=[CH:8][C:7]([C:13]([O:23][CH2:22][CH3:21])=[O:36])=[CH:6]2

Inputs

Step One
Name
6-methoxy-3-carboxyethyl-1,2,3,4-tetrahydroquinoline
Quantity
17.6 g
Type
reactant
Smiles
COC=1C=C2CC(CNC2=CC1)CCC(=O)O
Name
Quantity
330 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
42.2 g
Type
reactant
Smiles
C(#N)C1=C(C(=O)C(=C(C1=O)Cl)Cl)C#N
Step Three
Name
Quantity
600 mL
Type
reactant
Smiles
CC(C)(C)OC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at RT for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed twice with 1N NaOH and twice with water

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
COC=1C=C2C=C(C=NC2=CC1)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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